![molecular formula C7H3N3OS B2420801 4-オキソ-3,4-ジヒドロチエノ[2,3-d]ピリミジン-5-カルボニトリル CAS No. 1801143-20-3](/img/structure/B2420801.png)
4-オキソ-3,4-ジヒドロチエノ[2,3-d]ピリミジン-5-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C7H3N3OS. It is known for its unique structure, which combines a thieno ring with a pyrimidine ring, making it a valuable compound in various fields of scientific research .
科学的研究の応用
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it valuable in biochemical studies.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent.
Safety and Hazards
将来の方向性
While the specific future directions for this compound are not mentioned in the search results, compounds with similar structures are being studied for their potential as novel antibacterials . This suggests that “4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile” could also be explored in this context.
作用機序
Target of Action
The primary target of 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile is the tRNA-(N1G37) methyltransferase (TrmD) . TrmD is an enzyme that is essential for growth and is highly conserved in both Gram-positive and Gram-negative bacterial pathogens . It is distinct from its human orthologue TRM5, making it a suitable target for the design of novel antibacterials .
Mode of Action
The compound interacts with TrmD to inhibit its function . .
Biochemical Pathways
The inhibition of TrmD by 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile affects the methylation of tRNA, a critical process in protein synthesis
Result of Action
The inhibition of TrmD by 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile can potentially disrupt protein synthesis in bacteria, leading to inhibited growth
生化学分析
Biochemical Properties
Thienopyrimidines have been found to have antimicrobial properties . They are also known to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for growth in both Gram-positive and Gram-negative bacterial pathogens .
Molecular Mechanism
It is known that thienopyrimidines can inhibit TrmD, an enzyme involved in tRNA methylation . This inhibition is competitive with S-adenosylmethionine (SAM), the physiological methyl donor substrate .
Metabolic Pathways
Thienopyrimidines are known to inhibit TrmD, an enzyme involved in tRNA methylation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene-3-carbonitrile with formamide under reflux conditions, leading to the formation of the desired compound . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
化学反応の分析
Types of Reactions
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted compounds, depending on the reagents and conditions used .
類似化合物との比較
Similar Compounds
- 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid
- Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- 5-Methyl-4-oxo-3-pentyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
What sets 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile apart from similar compounds is its carbonitrile group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various derivatives with potential biological activities .
特性
IUPAC Name |
4-oxo-3H-thieno[2,3-d]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3OS/c8-1-4-2-12-7-5(4)6(11)9-3-10-7/h2-3H,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLHVWPKZOEVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CNC2=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

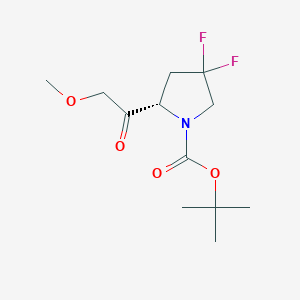
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine](/img/structure/B2420722.png)
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2420724.png)
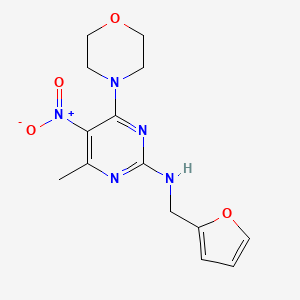
![2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2420728.png)
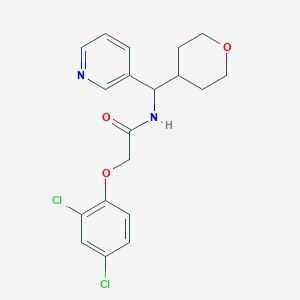
![6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B2420731.png)
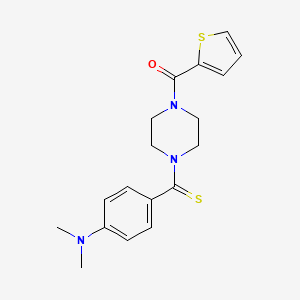
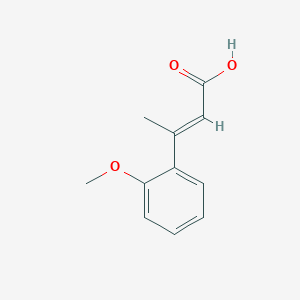
![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2420735.png)

![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide](/img/structure/B2420738.png)
![N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
